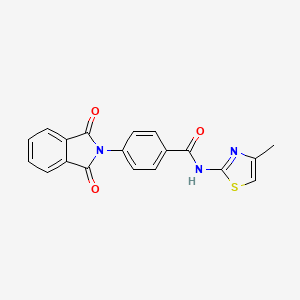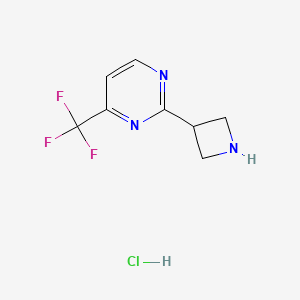![molecular formula C65H71Cl2P2Ru B2912534 [Rucl(P-cymene)((S)-xylbinap)]CL CAS No. 944451-24-5](/img/structure/B2912534.png)
[Rucl(P-cymene)((S)-xylbinap)]CL
Overview
Description
(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthylruthenium(II) chloride, is a ruthenium-based complex. This compound is notable for its use in asymmetric catalysis, particularly in transfer hydrogenation reactions. The presence of the chiral ligand (S)-xylbinap imparts enantioselectivity to the catalytic processes, making it valuable in the synthesis of optically active compounds.
Mechanism of Action
Target of Action
The primary targets of [Rucl(P-cymene)((S)-xylbinap)]CL are cancer cells, particularly breast cancer cells . The compound has shown efficient cytotoxicity in breast cancer cells .
Mode of Action
This compound interacts with its targets by inducing apoptosis . This is a process where cells undergo programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells .
Biochemical Pathways
It is known that the compound induces apoptosis, which involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal dna fragmentation .
Pharmacokinetics
The compound’s cytotoxicity in breast cancer cells suggests that it can be absorbed and distributed to the site of action .
Result of Action
The result of this compound’s action is the induction of apoptosis in breast cancer cells, leading to their death . This results in the inhibition of tumor growth and potentially the regression of the tumor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [RuCl(p-cymene)((S)-xylbinap)]Cl typically involves the reaction of [RuCl2(p-cymene)]2 with the chiral ligand (S)-xylbinap. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include mild heating to facilitate the coordination of the ligand to the ruthenium center .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[RuCl(p-cymene)((S)-xylbinap)]Cl primarily undergoes catalytic reactions, including:
Asymmetric Transfer Hydrogenation: This reaction involves the transfer of hydrogen from a donor molecule to an acceptor molecule, facilitated by the ruthenium complex. .
Hydrogenation: The compound can catalyze the addition of hydrogen to unsaturated organic molecules, such as alkenes and alkynes.
Common Reagents and Conditions
Hydrogen Donors: Common hydrogen donors include isopropanol, formic acid, and sodium formate
Solvents: Typical solvents used in these reactions are dichloromethane, tetrahydrofuran, and ethanol
Reaction Conditions: Reactions are generally carried out under mild heating and inert atmosphere to prevent oxidation
Major Products
The major products formed from these reactions are optically active alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
[RuCl(p-cymene)((S)-xylbinap)]Cl has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
[RuCl(p-cymene)(®-xylbinap)]Cl: The enantiomer of the compound with ®-xylbinap as the chiral ligand.
[RuCl(p-cymene)(TsDPEN)]: A similar ruthenium complex with TsDPEN as the chiral ligand, used in asymmetric transfer hydrogenation
[RuCl(p-cymene)(BINAP)]: Another ruthenium complex with BINAP as the chiral ligand, also used in asymmetric catalysis.
Uniqueness
The uniqueness of [RuCl(p-cymene)((S)-xylbinap)]Cl lies in its high enantioselectivity and efficiency in asymmetric transfer hydrogenation reactions. The (S)-xylbinap ligand provides a distinct chiral environment that enhances the selectivity and yield of the desired enantiomer, making it a valuable catalyst in the synthesis of chiral molecules .
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXDZCPCDMKJU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H62Cl2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1041.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944451-25-6 | |
| Record name | [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}(p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-xylbinap)]Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid](/img/structure/B2912452.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2912455.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2912456.png)
![3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2912457.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2912459.png)


![[(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2912466.png)



![7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2912470.png)
![Diethyl 2-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)malonate](/img/structure/B2912471.png)
![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)
